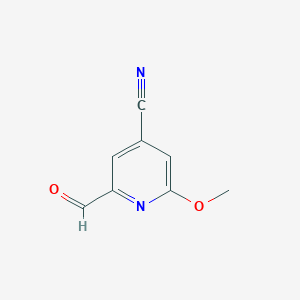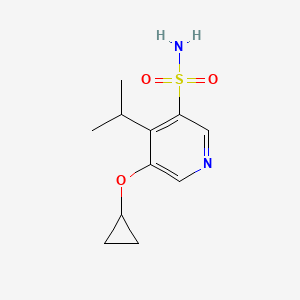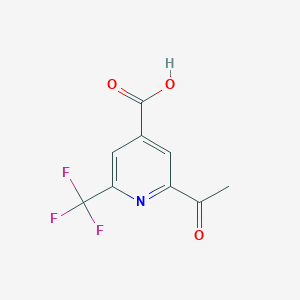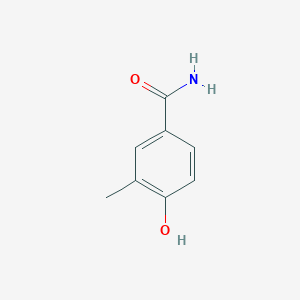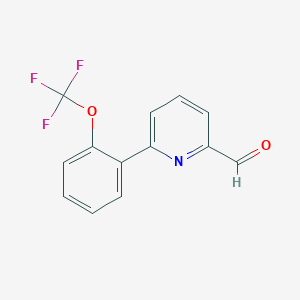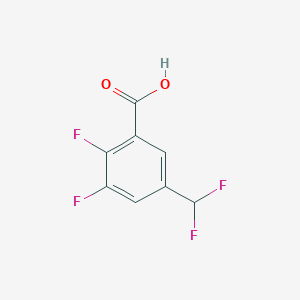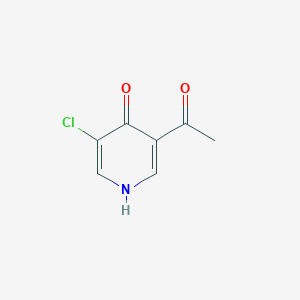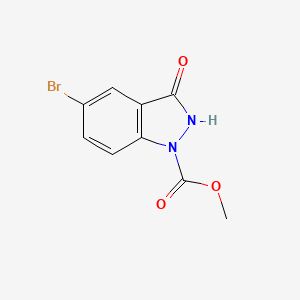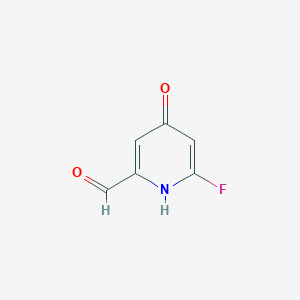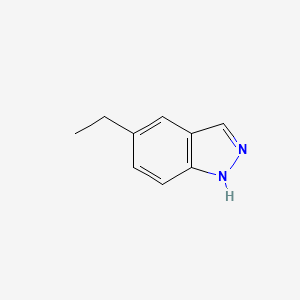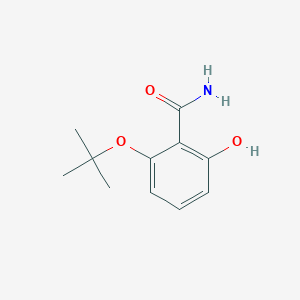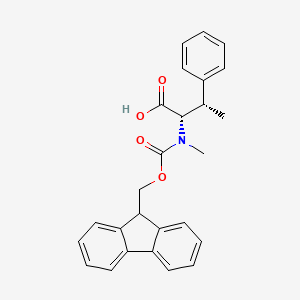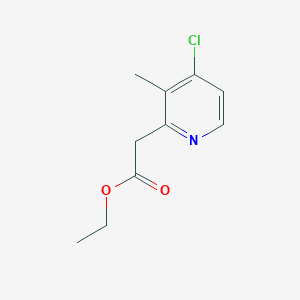
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is a compound that features a trifluoromethyl group attached to an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as CF3SO2Na under mild conditions to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by reagents like CF3SO2Na.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl-substituted 2H-furan-amines: These compounds also feature the trifluoromethyl group and are used in various synthetic applications.
Uniqueness
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of the trifluoromethyl group with the isonicotinonitrile core.
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-4-6(5-14)3-7(15-8)1-2-13/h3-4H,1-2,13H2 |
InChI Key |
YSRYGUWLUACEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


